
Diethyl (3-phenylprop-1-en-1-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (3-phenylprop-1-en-1-yl)phosphonate is an organophosphorus compound with the molecular formula C12H19O3P It is a phosphonate ester, which is characterized by the presence of a phosphorus atom bonded to an oxygen atom and two ethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (3-phenylprop-1-en-1-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with a suitable alkene, such as 3-phenylprop-1-ene, in the presence of a base. The reaction typically proceeds via a Michaelis-Arbuzov reaction, where the diethyl phosphite acts as a nucleophile and adds to the double bond of the alkene .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperatures, and specific reaction times to achieve the desired outcome .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (3-phenylprop-1-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine oxides or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates. These products have diverse applications in organic synthesis and medicinal chemistry .
Applications De Recherche Scientifique
Diethyl (3-phenylprop-1-en-1-yl)phosphonate has several scientific research applications:
Mécanisme D'action
The mechanism of action of diethyl (3-phenylprop-1-en-1-yl)phosphonate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to diethyl (3-phenylprop-1-en-1-yl)phosphonate include:
- Diethyl cinnamylphosphonate
- Diethyl (3-buten-1-yl)phosphonate
- Diethyl (3-aminopropyl)phosphonate
Uniqueness
This compound is unique due to its specific structure, which includes a phenyl group attached to the prop-1-en-1-yl moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
135760-95-1 |
|---|---|
Formule moléculaire |
C13H19O3P |
Poids moléculaire |
254.26 g/mol |
Nom IUPAC |
3-diethoxyphosphorylprop-2-enylbenzene |
InChI |
InChI=1S/C13H19O3P/c1-3-15-17(14,16-4-2)12-8-11-13-9-6-5-7-10-13/h5-10,12H,3-4,11H2,1-2H3 |
Clé InChI |
RQZKQTCVVZTXSC-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C=CCC1=CC=CC=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


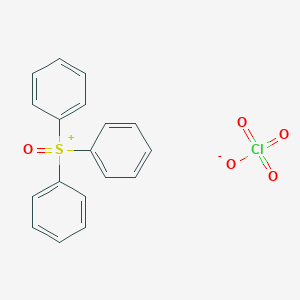
![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14285623.png)
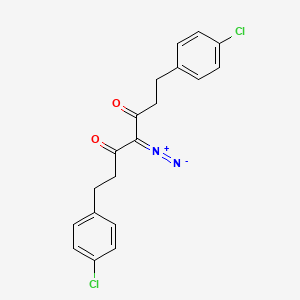
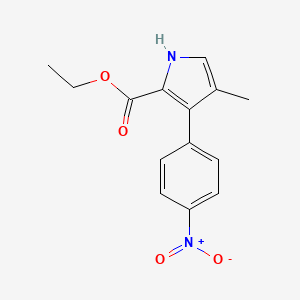
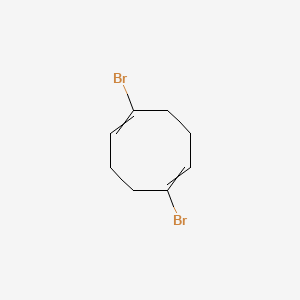
![Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]-](/img/structure/B14285648.png)
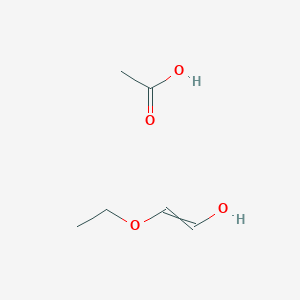
![2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane](/img/structure/B14285656.png)
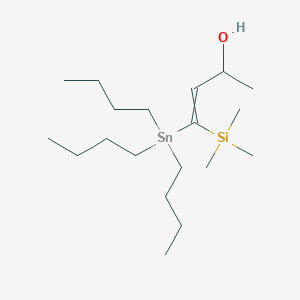

![3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine](/img/structure/B14285664.png)
![2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14285667.png)
![Pyridine, 4-[2-(triphenylstannyl)ethyl]-](/img/structure/B14285668.png)

